tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride
CAS No.:
VCID: VC13438220
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.

Description |
tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 222.71 g/mol. It is categorized as a carbamate derivative and is commonly used in organic synthesis and pharmaceutical research. Its PubChem Compound Identifier (CID) is 66510764, and its CAS registry number is 1426578-55-3 . Structural InformationThe compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring substituted with an amino group. The hydrochloride salt form enhances its solubility and stability. Key Structural Features:
SynthesisThe synthesis of tert-butyl (3-aminocyclobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with cyclobutyl derivatives under controlled conditions. The final product is purified and converted into its hydrochloride salt for enhanced stability. General Synthetic Steps:
Pharmaceutical Researchtert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is primarily used as an intermediate in the synthesis of biologically active compounds. Carbamates are known for their role in drug design due to their ability to modulate enzyme activity and interact with receptors. Organic SynthesisThis compound serves as a building block in complex organic syntheses, particularly in the development of cyclic derivatives that mimic natural products or serve as enzyme inhibitors. Safety and HandlingAs with most chemical compounds, proper safety measures should be observed when handling tert-butyl (3-aminocyclobutyl)carbamate hydrochloride:
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Product Name | tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride |
Molecular Formula | C9H19ClN2O2 |
Molecular Weight | 222.71 g/mol |
IUPAC Name | tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |
Standard InChIKey | KUOGPUSZHNRXBK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.Cl |
PubChem Compound | 66510764 |
Last Modified | Jan 05 2024 |
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